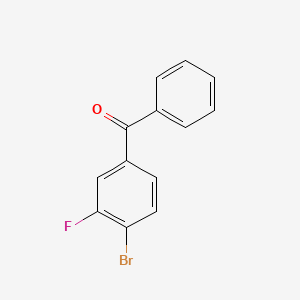

(4-Bromo-3-fluorophenyl)phenylmethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIDDGDGHQARQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of (4-Bromo-3-fluorophenyl)phenylmethanone in Advanced Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-3-fluorophenyl)phenylmethanone, a halogenated benzophenone derivative, serves as a critical starting material and key intermediate in the synthesis of advanced pharmaceutical compounds. Its unique substitution pattern, featuring both bromine and fluorine on one of the phenyl rings, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures with tailored pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of its primary application in the synthesis of the clinical trial candidate ORM-12741, a selective alpha-2C adrenoceptor antagonist investigated for the treatment of Alzheimer's disease.

Core Application: Synthesis of ORM-12741

This compound is the foundational precursor for the synthesis of the chiral amino alcohol, (S)-2-amino-1-(4-bromo-3-fluorophenyl)-1-phenylethanol, which is the core of the investigational drug ORM-12741. The synthetic pathway leverages the chemical properties of the starting material to introduce the necessary functional groups and stereochemistry required for biological activity.

Experimental Protocols: Synthesis of Key Intermediate and Final Compound

The following experimental protocols outline the multi-step synthesis of ORM-12741, commencing with this compound.

Step 1: Asymmetric Dihydroxylation of a Stilbene Intermediate

While not directly starting from the methanone, a closely related synthetic route to the key diol intermediate likely involves the Sharpless asymmetric dihydroxylation of a stilbene derivative, which can be prepared from the starting methanone. This reaction is crucial for establishing the correct stereochemistry of the final compound.

-

Reaction: Sharpless Asymmetric Dihydroxylation

-

Description: This reaction converts an alkene to a vicinal diol with high enantioselectivity using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The choice of ligand (derived from dihydroquinidine or dihydroquinine) determines the stereochemical outcome.

-

General Protocol:

-

A mixture of tert-butyl alcohol and water is prepared and cooled.

-

The commercially available AD-mix-β (containing the chiral ligand (DHQD)2PHAL, a re-oxidant K3Fe(CN)6, K2CO3, and a catalytic amount of an osmium salt) is added to the solvent mixture and stirred until two clear phases are formed.

-

The alkene starting material is added to the reaction mixture.

-

The reaction is stirred vigorously at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitored by TLC).

-

Upon completion, a quenching agent (e.g., sodium sulfite) is added.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude diol is purified by chromatography or recrystallization.

-

Step 2: Conversion of the Diol to the Amino Alcohol Intermediate

The resulting chiral diol is then converted to the key amino alcohol intermediate. This typically involves the formation of a cyclic intermediate, followed by ring-opening.

Step 3: Synthesis of the Final Compound, ORM-12741

The chiral amino alcohol, (S)-2-amino-1-(4-bromo-3-fluorophenyl)-1-phenylethanol, is then subjected to further reactions to yield ORM-12741.

The precise, step-by-step industrial synthesis of ORM-12741 from this compound is proprietary. The above represents a plausible and common synthetic strategy for this class of compounds based on established chemical transformations.

digraph "Synthetic_Pathway_of_ORM-12741" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12, penwidth=1.5, color="#5F6368"];

edge [fontname="Arial", fontsize=10, color="#34A853", penwidth=1.5];

start [label="this compound", fillcolor="#FBBC05"];

intermediate1 [label="Stilbene Derivative"];

intermediate2 [label="(S,S)-1-(4-Bromo-3-fluorophenyl)-1-phenyl-1,2-ethanediol"];

intermediate3 [label="(S)-2-Amino-1-(4-bromo-3-fluorophenyl)-1-phenylethanol", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

final_product [label="ORM-12741", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate1 [label=" Wittig or similar reaction "];

intermediate1 -> intermediate2 [label=" Sharpless Asymmetric\nDihydroxylation (AD-mix-β) "];

intermediate2 -> intermediate3 [label=" Multi-step conversion\n(e.g., cyclic sulfate, azide displacement, reduction) "];

intermediate3 -> final_product [label=" Further functionalization "];

}

Mechanism of action of ORM-12741.

Clinical Data Summary for ORM-12741 in Alzheimer's Disease

A Phase 2a, randomized, double-blind, placebo-controlled trial (NCT01324518) evaluated the efficacy and safety of ORM-12741 in patients with Alzheimer's disease who were also receiving standard cholinesterase inhibitor therapy.[1][2]

Study Design

-

Population: 100 subjects with Alzheimer's disease and neuropsychiatric symptoms.[1]

-

Intervention: Two flexible dose levels of ORM-12741 (30-60 mg or 100-200 mg) or placebo, administered twice daily for 12 weeks.[1]

-

Primary Efficacy Assessment: Cognitive Drug Research (CDR) computerized assessment system.[1]

-

Secondary Efficacy Assessment: Neuropsychiatric Inventory (NPI).[1]

Efficacy Results

The study demonstrated a statistically significant treatment effect favoring ORM-12741 over placebo in specific cognitive and behavioral domains.

Efficacy Endpoint Placebo Group (Change from Baseline) Low-Dose ORM-12741 (30-60 mg) High-Dose ORM-12741 (100-200 mg) P-value (vs. Placebo) Quality of Episodic Memory Decrease of 32.4 points Increase of 4.6 points Increase of 5.2 points Low: 0.046, High: 0.012 Quality of Memory (Overall) Decline Improvement Improvement Low: 0.006, High: 0.019 NPI Caregiver Distress Score No significant change Decrease of 2.4 points Decrease of 2.1 points Low: 0.020, High: 0.031

Data sourced from Rinne et al., 2016.[1]

Conclusion

This compound is a valuable and highly functionalized building block in modern medicinal chemistry. Its utility is exemplified in the synthesis of ORM-12741, a selective α2C-adrenoceptor antagonist. The presence of the bromo and fluoro substituents provides both a reactive handle for further chemical modification and favorable modulations of the final compound's biological properties. The clinical data for ORM-12741, while not leading to its market approval, highlight the therapeutic potential of targeting the α2C-adrenoceptor in neurodegenerative diseases and underscore the importance of such tailored intermediates in the drug discovery and development pipeline. Further research into derivatives of this and similar scaffolds may yield novel therapeutics for a range of central nervous system disorders.

References

An In-depth Technical Guide on (4-Bromo-3-fluorophenyl)phenylmethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-fluorophenyl)phenylmethanone is a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its structure, properties, and a detailed experimental protocol for its synthesis. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide compiles available information on closely related analogs and provides predicted data to facilitate further research and development. The benzophenone scaffold is a common motif in pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.

Introduction

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their versatile chemical nature and presence in numerous biologically active natural products and synthetic drugs have made them a significant scaffold in medicinal chemistry.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide focuses on the specific derivative, this compound, providing a foundational resource for its synthesis and characterization.

Structure and Chemical Identity

The chemical structure of this compound consists of a central carbonyl group bonded to a phenyl ring and a 4-bromo-3-fluorophenyl ring.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4-Bromo-3-fluorophenyl)(phenyl)methanone |

| CAS Number | 1196395-22-8 |

| Molecular Formula | C₁₃H₈BrFO |

| Molecular Weight | 279.10 g/mol |

| SMILES | O=C(c1ccc(Br)c(F)c1)c2ccccc2 |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Synthesis

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a benzene ring with an acyl group, typically using a Lewis acid catalyst.

Synthetic Pathway

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of benzene with 4-bromo-3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

References

An In-depth Technical Guide on (4-Bromo-3-fluorophenyl)phenylmethanone (CAS number 1196395-22-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-fluorophenyl)phenylmethanone, with the Chemical Abstracts Service (CAS) registry number 1196395-22-8, is a halogenated benzophenone derivative. While this specific compound is commercially available as a chemical intermediate, a comprehensive review of scientific literature and chemical databases reveals a notable absence of detailed experimental data regarding its synthesis, physicochemical properties, and biological activity. This technical guide aims to provide a foundational understanding of this molecule by discussing plausible synthetic routes based on established organic chemistry principles and contextualizing its potential biological significance within the broader class of benzophenone compounds. Due to the lack of specific published research on this compound, this guide will focus on theoretical and comparative analysis rather than experimental data.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 1196395-22-8 | Chemical Abstracts Service |

| Molecular Formula | C₁₃H₈BrFO | Supplier Data |

| Molecular Weight | 279.11 g/mol | Supplier Data |

| IUPAC Name | (4-Bromo-3-fluorophenyl)(phenyl)methanone | IUPAC Nomenclature |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| InChI Key | InChI=1S/C13H8BrFO/c14-10-7-8-11(12(15)9-10)13(16)9-4-2-1-3-5-9/h1-9H | |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | General solubility of benzophenones |

Potential Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the scientific literature, two primary synthetic strategies are highly plausible based on fundamental organic reactions.

Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is likely the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Proposed workflow for the synthesis of this compound via a Grignard reaction.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features of this compound can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) corresponding to the eight aromatic protons. The protons on the phenyl ring will likely appear as multiplets, while the protons on the bromo-fluorophenyl ring will show splitting patterns influenced by both the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum should display 13 distinct signals for the 13 carbon atoms. The carbonyl carbon will appear significantly downfield (typically 190-200 ppm). The carbon atoms attached to bromine and fluorine will show characteristic shifts and coupling with the fluorine atom.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the phenyl and bromo-fluorophenyl groups.

Potential Biological Activity and Applications

There is no specific biological data available for this compound. However, the benzophenone scaffold is a common motif in medicinal chemistry and is found in numerous compounds with a wide range of biological activities.

[1][2][3]General Biological Activities of Benzophenone Derivatives:

-

Anticancer Activity: Many substituted benzophenones have demonstrated cytotoxic effects against various cancer cell lines. T[4][5]he mechanism of action can vary, but some have been shown to induce apoptosis or inhibit key enzymes involved in cell proliferation.

-

Kinase Inhibition: The benzophenone core has been utilized in the design of inhibitors for various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. *[6] Antimicrobial and Antiviral Activity: Certain benzophenone derivatives have shown activity against a range of bacteria, fungi, and viruses. *[1] Other Activities: Other reported activities for this class of compounds include anti-inflammatory, antioxidant, and neuroprotective effects.

[2]The presence of the bromo and fluoro substituents on the phenyl ring of this compound could significantly influence its biological activity. Halogen atoms can affect the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, it is plausible that this compound could be investigated as a potential lead structure in drug discovery programs targeting cancer, infectious diseases, or inflammatory conditions.

Signaling Pathways (Hypothetical)

Given the known activities of other benzophenone derivatives, particularly as kinase inhibitors, one could hypothesize that this compound might interact with one or more signaling pathways involved in cell growth and proliferation.

Hypothetical Kinase Inhibition Workflow:

Caption: Hypothetical mechanism of action where the compound acts as a kinase inhibitor.

It is critical to emphasize that this diagram is purely speculative and is not based on any experimental evidence for this compound. It serves only to illustrate a potential mechanism of action based on the known activities of structurally related compounds.

Conclusion

This compound (CAS 1196395-22-8) is a chemical compound for which there is a significant lack of published scientific data. While its synthesis can be reasonably proposed through well-established methods like Friedel-Crafts acylation or a Grignard reaction, detailed experimental protocols and characterization data are not available. Furthermore, no biological studies have been reported for this specific molecule. Based on the broad range of biological activities exhibited by other benzophenone derivatives, this compound may hold potential for investigation in various therapeutic areas, particularly in oncology and infectious diseases. However, without experimental validation, its utility remains speculative. This technical guide serves as a starting point for researchers interested in this molecule, highlighting the need for foundational research to elucidate its chemical and biological properties.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Fluorinated Benzophenones: A Comprehensive Technical Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted fluorinated benzophenones represent a versatile class of compounds with significant potential in medicinal chemistry and materials science. The introduction of fluorine atoms and various substituents onto the benzophenone scaffold can profoundly influence their biological activity, photophysical properties, and metabolic stability. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and key applications of substituted fluorinated benzophenones, with a focus on their role in drug discovery and development. The information is presented to be a valuable resource for researchers actively engaged in these fields.

Synthesis of Substituted Fluorinated Benzophenones

The synthesis of substituted fluorinated benzophenones can be broadly categorized into two main strategies: introduction of the benzophenone core via Friedel-Crafts acylation and modification of a pre-existing fluorinated benzophenone scaffold through nucleophilic aromatic substitution (SNAr).

Friedel-Crafts Acylation

This classical approach involves the reaction of a substituted or fluorinated benzene derivative with a substituted or fluorinated benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through an electrophilic aromatic substitution mechanism.

General Experimental Protocol: Friedel-Crafts Acylation

-

To a solution of the substituted/fluorinated benzene in a suitable solvent (e.g., dichloromethane, carbon disulfide), the Lewis acid (e.g., AlCl3) is added portion-wise at 0 °C.

-

The substituted/fluorinated benzoyl chloride is then added dropwise to the cooled mixture.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted fluorinated benzophenone.

Nucleophilic Aromatic Substitution (SNAr)

This method is particularly useful for the synthesis of highly substituted fluorinated benzophenones, starting from polyfluorinated benzophenones. The electron-withdrawing nature of the carbonyl group and the fluorine atoms activates the aromatic ring towards nucleophilic attack. The reactivity of the fluorine atoms to substitution often follows the order para > ortho > meta to the carbonyl group.

General Experimental Protocol: Nucleophilic Aromatic Substitution

-

To a solution of the polyfluorinated benzophenone in a polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide), the nucleophile (e.g., an amine, alcohol, or thiol) and a base (e.g., potassium carbonate, triethylamine) are added.

-

The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography or recrystallization to yield the substituted fluorinated benzophenone.

Biological Activities and Applications

Substituted fluorinated benzophenones have emerged as promising scaffolds in drug discovery due to their diverse biological activities. The presence of fluorine can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the molecule.

Alzheimer's Disease: BACE-1 and AChE Inhibition

A significant area of investigation for fluorinated benzophenones is in the development of multi-target-directed ligands for Alzheimer's disease (AD). These compounds have shown the ability to inhibit two key enzymes implicated in the pathology of AD: β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and acetylcholinesterase (AChE).

BACE-1 is a primary therapeutic target in AD as it initiates the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides that form senile plaques in the brain.[1][2] AChE is a target for symptomatic treatment, as its inhibition increases the levels of the neurotransmitter acetylcholine in the brain.[3]

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory activities of selected substituted fluorinated benzophenones against BACE-1 and AChE.

| Compound ID | Substituents | BACE-1 IC50 (µM) | AChE IC50 (µM) | Reference |

| 1 | 3-fluoro-4-hydroxy, N,N-benzylmethylamino | 2.32 | - | [4] |

| 2 | - | - | 4-7 | [5] |

| 3 | - | 50-65 | - | [5] |

| 4 | Benzophenone core | - | 4.11 nM | [6] |

| 5 | Benzophenone core | 18.30 nM | - | [6] |

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency. Note: This table is a representative sample and not an exhaustive list.

Anti-inflammatory and Antiproliferative Activities

Certain substituted benzophenones have demonstrated anti-inflammatory and antiproliferative activities. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.[3] Additionally, cytotoxic effects against various cancer cell lines have been reported, suggesting potential applications in oncology.[6][7]

Quantitative Data on Cytotoxicity

The following table presents the cytotoxic activity of selected benzophenone derivatives against different cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Mahkoside B derivative 18 | Esophageal, Stomach, Prostate Cancer | < 10 | [7] |

| Garcinol | Human Leukemia | Significant growth suppression | [6] |

| Isogarcinol | Human Leukemia | More potent than garcinol | [6] |

| Xanthochymol | Human Leukemia | More potent than garcinol | [6] |

IC50: Half-maximal inhibitory concentration. Lower values indicate higher cytotoxicity. Note: This table is a representative sample and not an exhaustive list.

Experimental Protocols for Biological Evaluation

Enzyme Inhibition Assays

BACE-1 Inhibition Assay (FRET-based)

A common method to determine BACE-1 inhibitory activity is a Fluorescence Resonance Energy Transfer (FRET) assay.

-

Reagents and Materials: Recombinant human BACE-1, a specific fluorogenic substrate peptide containing a cleavage site for BACE-1 flanked by a fluorophore and a quencher, assay buffer (e.g., sodium acetate buffer, pH 4.5), and a microplate reader with fluorescence capabilities.

-

Procedure: a. The test compound (dissolved in DMSO) is pre-incubated with the BACE-1 enzyme in the assay buffer in a 96- or 384-well plate. b. The reaction is initiated by the addition of the FRET substrate. c. The fluorescence intensity is measured kinetically at the appropriate excitation and emission wavelengths. d. Cleavage of the substrate by BACE-1 separates the fluorophore and the quencher, resulting in an increase in fluorescence. e. The rate of the reaction is calculated from the linear phase of the fluorescence signal. f. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. g. IC50 values are calculated by plotting the percent inhibition against a range of inhibitor concentrations.

AChE Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring AChE activity.

-

Reagents and Materials: Acetylcholinesterase (from electric eel or human erythrocytes), acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a phosphate buffer (pH 8.0).

-

Procedure: a. The test compound is pre-incubated with the AChE enzyme in the phosphate buffer. b. The reaction is initiated by the addition of the substrate, acetylthiocholine. c. The enzyme hydrolyzes the substrate to thiocholine and acetate. d. Thiocholine reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored anion. e. The absorbance of TNB is measured at 412 nm using a spectrophotometer. f. The rate of the reaction is proportional to the rate of increase in absorbance. g. Percent inhibition and IC50 values are calculated as described for the BACE-1 assay.

Cell-Based Assays

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagents and Materials: Cell line of interest, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solvent to dissolve the formazan crystals (e.g., DMSO, isopropanol).

-

Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). c. After the incubation period, the medium is removed, and MTT solution is added to each well. d. The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved by adding a solubilization solution. f. The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. g. The absorbance is directly proportional to the number of viable cells. h. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Alzheimer's Disease Signaling Pathway

Substituted fluorinated benzophenones that inhibit BACE-1 and AChE can modulate key signaling pathways in Alzheimer's disease. BACE-1 inhibition directly reduces the production of Aβ peptides, which are central to the amyloid cascade hypothesis. AChE inhibition enhances cholinergic neurotransmission, which is impaired in AD.

High-Throughput Screening Workflow

The discovery of novel enzyme inhibitors often involves a high-throughput screening (HTS) campaign. A typical workflow is outlined below.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the potency and selectivity of lead compounds. For substituted fluorinated benzophenones, the position and nature of the fluorine atoms and other substituents can significantly impact their biological activity.

Conclusion

Substituted fluorinated benzophenones are a highly valuable class of compounds with a wide range of applications in drug discovery and materials science. Their versatile synthesis and the profound impact of fluorine substitution on their biological and photophysical properties make them an attractive scaffold for further exploration. This technical guide has provided an in-depth overview of their synthesis, biological activities, and the experimental protocols used for their evaluation. The presented data and workflows are intended to serve as a practical resource for researchers and scientists working to unlock the full potential of these fascinating molecules.

References

- 1. Accelerating enzyme discovery and engineering with high-throughput screening - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00031E [pubs.rsc.org]

- 2. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Bromine Atom in (4-Bromo-3-fluorophenyl)phenylmethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in (4-bromo-3-fluorophenyl)phenylmethanone, a key building block in synthetic and medicinal chemistry. The presence of both a fluorine atom and a benzoyl group on the phenyl ring significantly influences the reactivity of the C-Br bond, making this molecule a versatile substrate for a variety of cross-coupling reactions. This document details the expected reactivity in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, provides detailed experimental protocols based on analogous systems, and discusses the potential applications of its derivatives in drug discovery.

Introduction: Electronic Effects and Reactivity

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. The electronic nature of the substituents on the aromatic ring plays a crucial role in this process.

In this compound, the bromine atom is situated on a phenyl ring bearing two electron-withdrawing groups:

-

Fluorine Atom: Located ortho to the bromine, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which polarizes the C-Br bond and makes the carbon atom more electrophilic. This generally increases the rate of oxidative addition.

-

Benzoyl Group: The benzoyl group, para to the bromine, is also strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. This delocalization of electron density away from the C-Br bond further enhances its susceptibility to oxidative addition by a low-valent palladium catalyst.

The combined electron-withdrawing nature of these substituents is expected to render the bromine atom in this compound significantly more reactive than in simple bromobenzene or in aryl bromides bearing electron-donating groups.

Quantitative Reactivity Data (Based on Analogous Systems)

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [1] |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd/C | K₂CO₃ | H₂O | 100 | 3 | >95 | [2] |

| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | Pd/C | K₂CO₃ | H₂O | 110 | 3 | ~90 | [3] |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 60 | [4] |

Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Aryl Bromides

| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 98 | [5] |

| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Toluene | 110 | 24 | 78 (selective for C-I) | [6] |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | LiOtBu | Toluene | 100 | 24 | 98 | [7] |

| 3-Bromo-4-fluoro-acetophenone | Morpholine | Pd(OAc)₂ / Ligand B | Cs₂CO₃ | Toluene | 110 | 12 | Low (~10%) | [5] |

Note: The lower yield observed for 3-bromo-4-fluoro-acetophenone in one study highlights that while reactivity is generally enhanced, side reactions or catalyst inhibition can still be factors. Optimization of reaction conditions is crucial.

Spectroscopic Data: 13C NMR Spectroscopy

The chemical shift of the carbon atom bonded to bromine (C-Br) in 13C NMR spectroscopy can provide insight into the electronic environment of the C-Br bond. Due to the "heavy atom effect," the resonance of a carbon directly attached to bromine is shifted upfield (to a lower ppm value) compared to what would be expected based on electronegativity alone[8]. For this compound, the combined electronic effects of the fluorine and benzoyl groups will also influence this chemical shift. While the experimental spectrum for the title compound is not available, the C-Br signal is expected to appear in the aromatic region, and its precise location would be a valuable piece of data for characterization.

Experimental Protocols

The following are detailed, generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol is designed for the coupling of an aryl boronic acid with this compound.

Materials:

-

This compound (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the aryl boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is for the C-N bond formation between an amine and this compound.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, LiOtBu, K₃PO₄, 1.5-2.0 equiv)

-

Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk flask.

-

Add this compound and the anhydrous solvent.

-

Add the amine to the reaction mixture.

-

Seal the flask and heat to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Visualizations: Reaction Mechanisms and Workflows

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

General Experimental Workflow

Caption: General workflow for cross-coupling reactions.

Drug Development Context and Potential Applications

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties[9][10][11]. The ability to functionalize the this compound core through the versatile C-Br bond opens up avenues for the synthesis of novel benzophenone derivatives with potentially enhanced or novel therapeutic activities.

The introduction of fluorine atoms into drug candidates is a common strategy to improve metabolic stability, binding affinity, and bioavailability. Therefore, derivatives of this compound are attractive targets for drug discovery programs. For instance, the biaryl structures accessible through Suzuki-Miyaura coupling and the arylamines formed via Buchwald-Hartwig amination are common motifs in pharmacologically active molecules.

While no specific signaling pathways have been directly linked to this compound, its derivatives could be designed to target a variety of biological pathways implicated in disease. For example, by coupling with appropriate moieties, it may be possible to generate inhibitors of kinases, proteases, or other enzymes where a substituted benzophenone can serve as a key binding element. The exploration of derivatives of this compound in high-throughput screening campaigns could lead to the identification of novel hits for various therapeutic targets.

Conclusion

This compound is a highly activated and versatile substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing effects of the fluoro and benzoyl substituents enhance the reactivity of the bromine atom, facilitating its participation in key bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. This reactivity profile, combined with the established biological relevance of the benzophenone scaffold, makes this compound a valuable building block for the synthesis of novel molecules with potential applications in drug discovery and materials science. The provided protocols and reactivity data, based on closely related systems, offer a solid foundation for researchers to explore the synthetic utility of this promising intermediate.

References

- 1. ikm.org.my [ikm.org.my]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Fluorine Effect: A Technical Guide to Electronic Shifts in Diaryl Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Its unique electronic properties—high electronegativity and a size comparable to hydrogen—allow for the fine-tuning of a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. In the class of diaryl ketones, which form the structural core of numerous therapeutic agents and molecular probes, fluorine substitution provides a powerful tool to modulate electronic characteristics. This guide offers an in-depth analysis of the electronic effects of fluorine substitution on diaryl ketones, presenting key quantitative data, detailed experimental methodologies, and a conceptual framework for understanding these interactions.

Core Electronic Principles: The Duality of Fluorine

The profound influence of fluorine on the aromatic ring of a diaryl ketone stems from the interplay of two opposing electronic forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect propagates through the sigma (σ) bonds of the aromatic ring, decreasing the electron density of the entire ring system and, consequently, the attached carbonyl group.

-

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the aromatic ring. This donation of electron density partially counteracts the inductive withdrawal. However, due to the poor overlap between the 2p orbital of carbon and the valence orbitals of the highly electronegative fluorine, this resonance effect is significantly weaker than its inductive counterpart.

The net result is that fluorine acts as an electron-withdrawing group, deactivating the aromatic ring, yet it is paradoxically an ortho, para-director in electrophilic aromatic substitution reactions due to resonance stabilization of the intermediates. For diaryl ketones, this net electron withdrawal has significant and measurable consequences on the carbonyl group's reactivity and spectroscopic properties.

Figure 1: Opposing electronic effects of fluorine on a diaryl ketone system.

Quantitative Analysis of Electronic Effects

The electronic influence of fluorine substitution can be quantified by examining various physicochemical parameters and spectroscopic data. The following tables summarize key data for a series of para-fluorinated benzophenones.

Table 1: Hammett Constants and Acidity

The Hammett substituent constant (σ) quantifies the electronic effect of a substituent on a reaction center. A positive value indicates an electron-withdrawing effect. The pKa of the protonated carbonyl group (a measure of basicity) decreases as the carbonyl oxygen becomes less electron-rich and therefore less likely to accept a proton.

| Compound | Substituent (para) | Hammett Constant (σₚ) | pKa (Protonated Carbonyl) |

| Benzophenone | -H | 0.00 | ~ -7.5[1] |

| 4-Fluorobenzophenone | -F | +0.06[2] | Est. ~ -7.8 to -8.0 |

| 4,4'-Difluorobenzophenone | -F, -F' | 2 x (+0.06) = +0.12 (additive est.) | Est. ~ -8.1 to -8.4 |

Note: pKa values for fluorinated derivatives are estimated based on the established trend that electron-withdrawing groups decrease the basicity of the carbonyl oxygen.[3][4]

Table 2: Spectroscopic Data

The electronic environment of the carbonyl group is directly reflected in its spectroscopic signatures. The ¹³C NMR chemical shift of the carbonyl carbon (δ C=O) and its infrared stretching frequency (ν C=O) are sensitive probes of electron density. Electron withdrawal by fluorine deshields the carbonyl carbon, shifting its NMR signal downfield (higher ppm), and increases the double bond character, shifting the IR stretching frequency to a higher wavenumber (cm⁻¹).

| Compound | ¹³C NMR δ (C=O) (ppm) | IR ν (C=O) (cm⁻¹) |

| Benzophenone | 196.7[5] | ~1665[6] |

| 4-Fluorobenzophenone | 195.4 | ~1660 |

| 4,4'-Difluorobenzophenone | Not readily available | ~1655 |

Note: Specific experimental values for fluorinated analogs can vary slightly based on solvent and experimental conditions. The trend of increasing ν(C=O) with electron-withdrawing substituents is well-established for many carbonyl compounds, though conjugation effects in diaryl ketones can introduce complexity.[6][7]

Experimental Protocols

The data presented above are determined through standardized experimental methodologies. Below are detailed protocols representative of those used to characterize the electronic properties of diaryl ketones.

Protocol 1: Determination of Carbonyl ¹³C NMR Chemical Shift

This protocol outlines the standard procedure for acquiring a quantitative ¹³C Nuclear Magnetic Resonance spectrum.

Figure 2: Standard workflow for ¹³C NMR spectroscopic analysis.

Protocol 2: Determination of Carbonyl IR Stretching Frequency

Infrared spectroscopy measures the vibrational frequencies of bonds. The C=O bond stretch is a particularly strong and informative absorption.

-

Sample Preparation:

-

For Solids (KBr Pellet Method): Mix approximately 1 mg of the diaryl ketone with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

-

For Solutions (Liquid Cell Method): Dissolve the diaryl ketone in a suitable solvent that has minimal absorption in the carbonyl region (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) to a concentration of ~1-5% w/v. Transfer the solution to a liquid IR cell (e.g., NaCl or KBr plates).

-

-

Background Spectrum: Record a background spectrum of either the pure KBr pellet or the solvent-filled liquid cell. This is crucial to subtract atmospheric (H₂O, CO₂) and solvent absorptions from the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample beam path and acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

-

Identify the strong, sharp absorption band in the 1700-1650 cm⁻¹ region, which corresponds to the C=O stretching vibration.[7][8][9][10]

-

The peak maximum's wavenumber (cm⁻¹) is recorded as ν(C=O).

-

Protocol 3: Determination of Hammett Substituent Constants

Hammett constants are derived from the equilibrium constants of a reference reaction, most commonly the ionization of substituted benzoic acids in water at 25°C.[2]

-

Reference Reaction: The dissociation constant of unsubstituted benzoic acid (K₀) is precisely measured.

-

Substituted Reaction: The dissociation constant (Kₓ) for the para-fluorobenzoic acid is measured under the exact same conditions.

-

pKa Measurement: The dissociation constants are typically determined via potentiometric titration.

-

A solution of the benzoic acid derivative of known concentration is prepared in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored with a calibrated pH meter.

-

The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

-

-

Calculation: The Hammett constant (σₚ) is calculated using the following equation:

σₚ = pKₐ (benzoic acid) - pKₐ (para-substituted benzoic acid) = log(Kₓ / K₀)

A positive value, as seen for fluorine, indicates that the substituted acid is stronger (i.e., has a lower pKa) than benzoic acid, confirming an electron-withdrawing effect.

Implications for Drug Development

The electronic modulation imparted by fluorine substitution has direct and predictable consequences for drug design and development.

-

Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage. Furthermore, the electron-withdrawing nature of fluorine can deactivate adjacent sites, particularly the aromatic rings, towards oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

Binding Affinity: The carbonyl group of a diaryl ketone often acts as a hydrogen bond acceptor in interactions with biological targets like enzyme active sites or receptors. By withdrawing electron density, fluorine reduces the basicity and hydrogen bond accepting capacity of the carbonyl oxygen. This can be used to optimize binding interactions, either by reducing unfavorable interactions or by promoting a more desirable binding pose.

-

Membrane Permeability: Altering the electronic distribution within the molecule can change its polarity and lipophilicity (logP). While often increasing lipophilicity, fluorine's electronic effects can also influence interactions with membrane transporters, affecting cell permeability and efflux.[3]

Figure 3: Fluorine's electronic impact on key drug development properties.

Conclusion

Fluorine substitution is a nuanced yet powerful strategy in the design of diaryl ketones for scientific and therapeutic applications. Its dominant electron-withdrawing inductive effect, tempered by a weaker resonance effect, leads to predictable and quantifiable changes in the electronic environment of the carbonyl functional group. These changes, observable through ¹³C NMR and IR spectroscopy and quantifiable via Hammett constants and pKa values, directly translate to modified biological properties. A thorough understanding of these fundamental principles enables researchers to rationally design molecules with optimized potency, selectivity, and pharmacokinetic profiles, underscoring the indispensable role of fluorine in modern chemistry and drug discovery.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 4. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Solved Examine the 13C-NMR Spectrum of benzophenone below, | Chegg.com [chegg.com]

- 6. ias.ac.in [ias.ac.in]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

The Rising Therapeutic Potential of (4-Bromo-3-fluorophenyl)phenylmethanone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, halogenated derivatives have garnered significant attention due to their enhanced potency and unique mechanisms of action. This technical guide focuses on the potential biological activities of (4-Bromo-3-fluorophenyl)phenylmethanone and its derivatives, providing a comprehensive overview of their potential as anticancer and antimicrobial agents. While specific data for this exact core structure is emerging, this paper synthesizes findings from structurally related benzophenone derivatives to highlight the therapeutic promise of this chemical class.

Potential Anticancer Activity

Derivatives of benzophenone have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The introduction of halogen atoms, such as bromine and fluorine, can modulate the electronic and lipophilic properties of the molecule, often leading to enhanced anticancer activity.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzophenone derivatives against several human cancer cell lines. This data, while not exclusively from this compound derivatives, illustrates the potential potency of this class of compounds.[1][2][3][4]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Hydroxybenzophenones | PC3 (Prostate) | 12.09 - 26.49 | [1] |

| 2-Hydroxybenzophenones | MDA-MB-231 (Breast) | 12.09 - 26.49 | [1] |

| 2-Hydroxybenzophenones | T47-D (Breast) | 12.09 - 26.49 | [1] |

| Benzophenone-1,2,3-triazole Hybrids | HT-1080 (Fibrosarcoma) | Potent Inhibition | [2] |

| Benzophenone-1,2,3-triazole Hybrids | A-549 (Lung) | Potent Inhibition | [2] |

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | PC3 (Prostate) | 52 - 80 | [3][4] |

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | MCF-7 (Breast) | ~100 | [3][4] |

| Halogenated Benzophenones (from Pestalotiopsis neglecta) | PANC-1 (Pancreatic) | 7.2 - 7.6 | [5] |

Potential Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzophenone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane.[6][7][8][9]

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for several benzophenone derivatives against various microbial strains, indicating their potential as antimicrobial agents.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Benzophenone-based Tetraamides | MRSA, VISA, VRSA, VRE | 0.5 - 2.0 | [7] |

| Benzophenone-based Tetraamides | E. coli | Moderate Activity | [7] |

| 2,2',4-Trihydroxybenzophenone | S. Typhimurium | Significant Inhibition | [9] |

| 2,2',4-Trihydroxybenzophenone | S. aureus | Significant Inhibition | [9] |

| Benzophenone derived 1,2,3-Triazoles | B. subtilis | Not specified | [10] |

| Benzophenone derived 1,2,3-Triazoles | S. aureus | Not specified | [10] |

| Benzophenone derived 1,2,3-Triazoles | E. coli | Slight Resistance | [10] |

| Benzophenone derived 1,2,3-Triazoles | C. albicans | Not specified | [10] |

Elucidation of Signaling Pathways

Understanding the molecular mechanisms underlying the biological activity of these compounds is crucial for their development as therapeutic agents. Studies on related halogenated benzophenones and other benzophenone derivatives have implicated several key signaling pathways in their anticancer effects.

MEK/ERK Signaling Pathway

Some halogenated benzophenone derivatives isolated from marine fungi have been shown to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK signaling pathway.[5] These compounds appear to bind to an allosteric pocket in MEK, thereby inhibiting its activity and downstream signaling through ERK.[5]

ERα and Wnt/β-catenin Signaling Pathway

Benzophenone-1 has been found to induce proliferation and metastasis of ovarian cancer cells by activating estrogen receptor alpha (ERα) and the Wnt/β-catenin signaling pathway.[11] It triggers the interaction between ERα and β-catenin, leading to the translocation of β-catenin to the nucleus and subsequent activation of Wnt target genes.[11]

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 75% ethanol overnight at 4°C.[12]

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase.[12]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14][15]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[13]

-

Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well plate or test tubes.[14]

-

Inoculation: Inoculate each well or tube with the standardized bacterial suspension.[14]

-

Incubation: Incubate the plates or tubes at 37°C for 24 hours.[13][15]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14]

This method assesses the susceptibility of bacteria to antibiotics.[13]

-

Plate Inoculation: Inoculate the surface of an agar plate (e.g., Mueller-Hinton agar) evenly with a standardized bacterial suspension.[13]

-

Disk Application: Place paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[13]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.[13]

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data on related benzophenone derivatives strongly suggest potential for significant anticancer and antimicrobial activities. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways affected by these new compounds will be critical for their advancement as clinical candidates. The methodologies and insights provided in this technical guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of molecules.

References

- 1. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemlett.com [jchemlett.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. apec.org [apec.org]

- 15. emedicine.medscape.com [emedicine.medscape.com]

(4-Bromo-3-fluorophenyl)phenylmethanone safety and handling information

An In-depth Technical Guide to the Safety and Handling of (4-Bromo-3-fluorophenyl)phenylmethanone

Disclaimer: This document provides a comprehensive overview of the safety and handling information for this compound based on available data for structurally similar compounds. As specific toxicological and safety data for this compound are limited, this guide infers potential hazards and handling precautions from related chemical structures. All procedures should be conducted with a thorough risk assessment by qualified personnel.

Introduction

This compound is a substituted benzophenone, a class of compounds with wide applications in organic synthesis, photochemistry, and as intermediates in the development of pharmaceuticals. Given its structure as a halogenated aromatic ketone, it is prudent to handle this compound with care, assuming potential for toxicity and irritation. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for its safe handling, storage, and disposal.

Hazard Identification and Classification

GHS Hazard Classification (Inferred)

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335 | May cause respiratory irritation |

Data inferred from safety information for 4'-Bromo-3'-fluoroacetophenone and similar compounds.[1]

GHS Pictograms and Signal Word (Anticipated)

| Pictogram | Signal Word |

|

| Warning |

Precautionary Statements (Recommended)

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes basic calculated properties and data from suppliers.

| Property | Value | Source |

| Molecular Formula | C13H8BrFO | BLDpharm |

| Molecular Weight | 279.10 g/mol | BLDpharm |

| CAS Number | 1196395-22-8 | BLDpharm |

| Appearance | White to yellow solid (inferred from analogs) | [1] |

| Storage | Sealed in dry, room temperature | BLDpharm |

Experimental Protocols

General Risk Assessment Protocol for a Novel Chemical

Due to the lack of specific toxicity data, a thorough risk assessment is mandatory before handling this compound.

Methodology:

-

Hazard Identification: Assume the compound is hazardous based on its chemical class (halogenated aromatic ketone). Review SDSs of structurally similar compounds to identify potential hazards (irritation, toxicity, etc.).

-

Exposure Assessment: Identify all potential routes of exposure (inhalation, dermal contact, ingestion) for the planned experimental procedures.

-

Dose-Response Assessment: As no specific data is available, assume a conservative approach where any exposure is potentially harmful.

-

Risk Characterization: Combine the hazard and exposure assessments to determine the level of risk. Conclude that engineering controls, administrative controls, and personal protective equipment are necessary to minimize risk.

-

Control Measures: Implement control measures as outlined in the "Hierarchy of Controls" (see Section 5.0). This includes using a chemical fume hood, wearing appropriate PPE, and establishing clear emergency procedures.

-

Documentation: Record the risk assessment and the implemented safety measures in the laboratory notebook.

Representative Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of benzophenone derivatives often involves Friedel-Crafts acylation. The following is a general, representative protocol.

Materials:

-

1-Bromo-2-fluorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend anhydrous aluminum chloride in dry dichloromethane in the flask and cool the mixture in an ice bath.

-

Add 1-bromo-2-fluorobenzene to the cooled suspension.

-

Add benzoyl chloride dropwise from the addition funnel to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Visualized Workflows and Logical Relationships

Risk Assessment Workflow for New Chemical Entities

Caption: Risk assessment workflow for handling a novel chemical with limited safety data.

Hierarchy of Controls for Chemical Safety

Caption: The hierarchy of controls for mitigating chemical exposure in a laboratory setting.

Chemical Spill Response Workflow

Caption: Logical workflow for responding to a chemical spill in a research laboratory.

Handling and Storage

-

Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure an eyewash station and safety shower are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

-

Skin Protection: Wear a flame-retardant lab coat and handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique.[5]

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[4]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6] Keep away from strong oxidizing agents, acids, and bases.[4]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4] Hazardous decomposition products may include carbon oxides, hydrogen bromide, and hydrogen fluoride.[6]

-

Accidental Release:

Conclusion

While this compound lacks comprehensive, compound-specific safety data, a conservative approach based on its chemical structure and data from analogous compounds is essential for its safe handling. Researchers and laboratory personnel must adhere to rigorous safety protocols, including the consistent use of engineering controls and personal protective equipment, and be prepared for emergency situations. A thorough, documented risk assessment should precede any experimental work with this compound.

References

- 1. Innovative analytical methodologies for characterizing chemical exposure with a view to next-generation risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. artsci.usu.edu [artsci.usu.edu]

- 3. Analysis of the Risks and Benefits of New Chemical Entities Approved by the US Food and Drug Administration (FDA) and Subsequently Withdrawn From the US Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijacskros.com [ijacskros.com]

- 5. allucent.com [allucent.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to (4-Bromo-3-fluorophenyl)phenylmethanone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (4-Bromo-3-fluorophenyl)phenylmethanone, a valuable building block for research and development in the pharmaceutical and chemical industries. This document outlines its chemical properties, identifies key suppliers for research-grade material, and presents a detailed, representative experimental protocol for its application in complex organic synthesis.

Core Compound Properties

This compound is a diaryl ketone featuring both bromine and fluorine substitutions on one of the phenyl rings. This unique halogenation pattern makes it a versatile intermediate in medicinal chemistry and materials science. The bromine atom can readily participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in drug discovery.

A summary of the key chemical data for this compound is provided in the table below.

| Property | Value |

| CAS Number | 1196395-22-8 |

| Molecular Formula | C₁₃H₈BrFO |

| Molecular Weight | 279.10 g/mol [1] |

| MDL Number | MFCD11847183[1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)Br |

Sourcing for Research Purposes

The acquisition of high-purity starting materials is critical for the success of any research endeavor. Several chemical suppliers offer this compound for research and development purposes. The following table summarizes the offerings from prominent suppliers.

| Supplier | Product Code/CAS No. | Purity/Specification | Additional Information |

| BLDpharm | 1196395-22-8 | Not specified | Offers NMR, HPLC, LC-MS, UPLC & more documentation.[1] |

| Manchester Organics | C57871 | Not specified | Lead time of 4 - 6 weeks is indicated.[2] |

Note: Availability, purity, and lead times are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Utility and Experimental Protocols

This compound is a valuable precursor for the synthesis of more complex molecules. The bromo- and fluoro-substituted phenyl ring serves as a versatile scaffold for introducing additional molecular complexity. The general synthetic utility is highlighted in the signaling pathway diagram below.

Caption: Synthetic utility of this compound.

Representative Experimental Protocol: Reduction of a Diaryl Ketone for the Synthesis of a Pharmaceutical Intermediate

While a specific protocol for this compound was not found in the surveyed literature, a detailed experimental procedure for the reduction of a structurally similar diaryl ketone, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, is available from the synthesis of a key intermediate of the anti-diabetic drug Empagliflozin. This protocol is representative of a common transformation for this class of compounds.

Reaction: Reduction of the ketone to a methylene group and subsequent cyclization.

Starting Material: (5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (A structurally similar diaryl ketone).

Reagents and Solvents:

-

Aluminum chloride (AlCl₃)

-

1,1,3,3-Tetramethyldisiloxane (TMDS)

-

Toluene

-

Acetonitrile

-

Water

-

3N Sodium Hydroxide (NaOH)

-